

identifying and mitigating off-target effects of Sgc-stk17B-1

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Compound of Interest

Compound Name: Sgc-stk17B-1

Cat. No.: B10821046

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Technical Support Center: Sgc-stk17B-1

This technical support center provides researchers, scientists, and drug development professionals with essential information for using the STK17B/DRAK2 chemical probe, **Sgc-stk17B-1**. The guides below address common questions and troubleshooting scenarios related to identifying and mitigating potential off-target effects to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is **Sgc-stk17B-1** and its primary target?

Sgc-stk17B-1 is a potent, selective, and ATP-competitive chemical probe for Serine/Threonine Kinase 17B (STK17B), also known as DRAK2.^{[1][2][3]} STK17B is a member of the Death-Associated Protein Kinase (DAPK) family and is involved in cellular processes like apoptosis and T-cell activation.^{[1][4][5]} The probe was developed to help study the biological functions of this "dark" kinase.^{[6][7]} A structurally similar but biologically inactive negative control, **Sgc-stk17B-1N**, is also available and is crucial for confirming on-target effects.^{[1][6]}

Q2: What are the known off-targets of **Sgc-stk17B-1**?

Sgc-stk17B-1 is a highly selective inhibitor.^[6] It was profiled against over 400 wild-type kinases and showed greater than 30-fold selectivity against its closest off-targets.^{[1][8]} The primary kinases to be aware of, particularly at higher concentrations, are STK17A (DRAK1),

Aurora Kinase B (AURKB), and Calcium/calmodulin-dependent protein kinase kinase 1 and 2 (CAMKK1, CAMKK2).[1][7][8]

Q3: What is the recommended concentration for cell-based assays?

For most cell-based assays, a concentration of up to 1 μ M is recommended.[8] This concentration is likely to achieve substantial engagement of STK17B while minimizing engagement of potential off-targets like CAMKK2.[7][8] A dose-response experiment is always recommended to determine the optimal concentration for your specific system, starting at a lower concentration.[8]

Q4: How can I be sure my observed phenotype is due to STK17B inhibition and not an off-target effect?

This is a critical experimental control. The best practice is a multi-pronged approach:

- Use the Negative Control: Compare the phenotype observed with **Sgc-stk17B-1** to that of its inactive negative control, **Sgc-stk17B-1N**. A true on-target effect should not be observed with the negative control.[1][6]
- Perform a Genetic Validation: Use techniques like siRNA or CRISPR to knock down/out the STK17B gene. A valid on-target phenotype should be mimicked by the genetic knockdown/knockout and the inhibitor should have no further effect in these cells.[9]
- Use an Orthogonal Inhibitor: If available, use a structurally different STK17B inhibitor. If it produces the same phenotype, it strengthens the evidence for an on-target effect.[10]
- Conduct a Rescue Experiment: In a system where STK17B is knocked out, re-introducing the wild-type protein should rescue the phenotype, confirming STK17B's role.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the selectivity and potency data for **Sgc-stk17B-1** against its primary target and key off-targets.

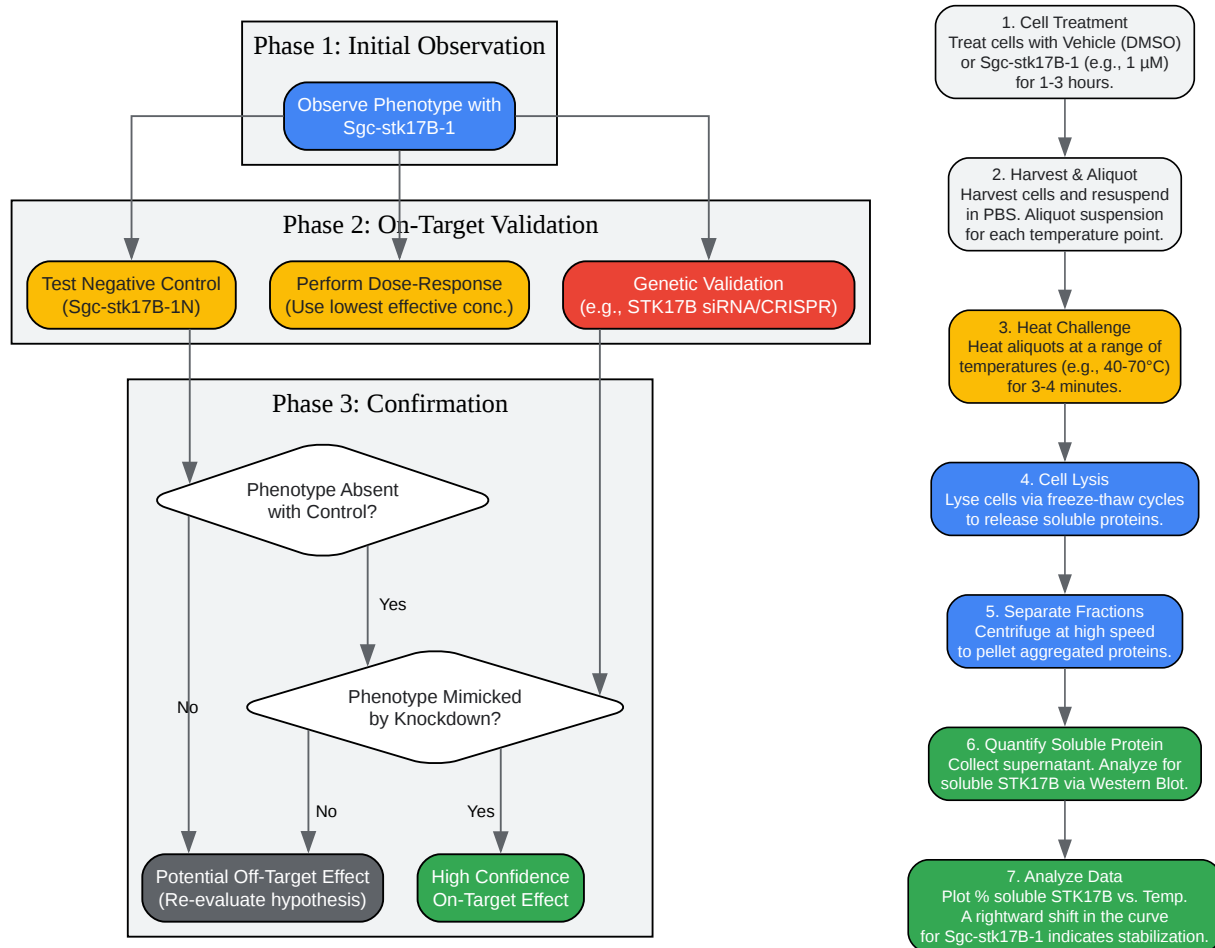
Target	Assay Type	Potency (IC50 / Kd)	Selectivity vs. STK17B	Reference
STK17B (DRAK2)	Binding Assay (Luceome)	43 nM (IC50)	-	[1]
STK17B (DRAK2)	NanoBRET (Cellular)	190 nM (IC50)	-	[1]
STK17A (DRAK1)	Kinase Assay	4,700 nM (IC50)	~110x	[11]
STK17A (DRAK1)	NanoBRET (Cellular)	>10,000 nM (IC50)	>52x	[1]
AURKB	NanoBRET (Cellular)	>10,000 nM (IC50)	>52x	[1]
CAMKK1	DiscoverX Binding Assay	<10-fold selectivity vs STK17B	<10x	[7]
CAMKK2	NanoBRET (Cellular)	2,400 nM (IC50)	~12.6x	[8]

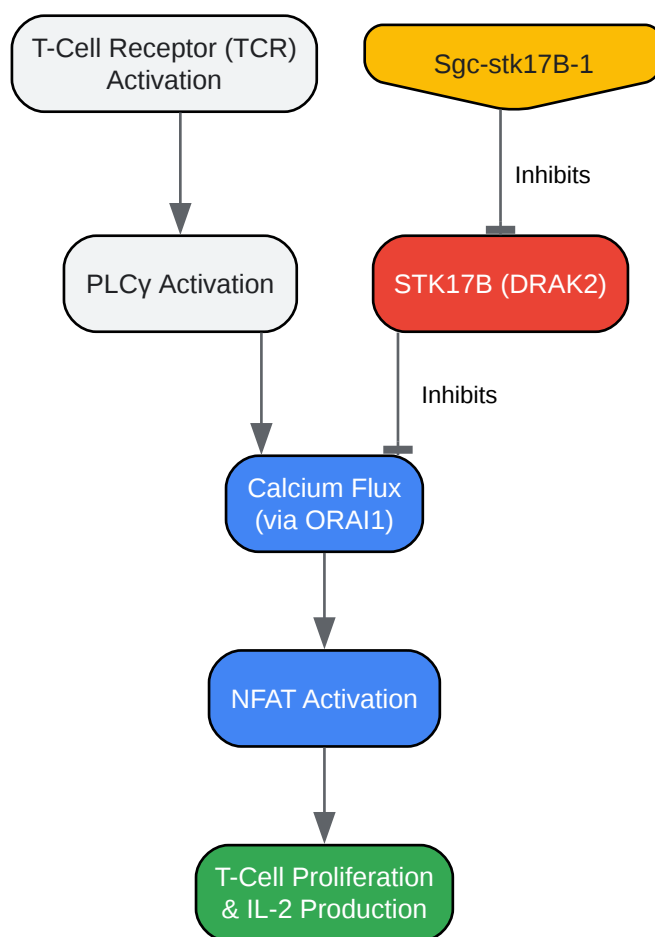
Troubleshooting & Experimental Guides

This section provides guidance for specific issues that may arise during your experiments.

Workflow for Identifying and Mitigating Off-Target Effects

The following diagram outlines the logical steps to ensure your experimental results are due to the specific inhibition of STK17B.





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